1-(2-Bromophenyl)butane-1,3-dione
Overview
Description
Scientific Research Applications
Tautomeric and Acid-Base Properties
1-(2-Bromophenyl)butane-1,3-dione has been studied for its structural, tautomeric, and acid-base properties. Research demonstrates that similar derivatives exist in solution as a mixture of different tautomeric forms, and the balance between these forms can be influenced by solvent polarity. Thermodynamic parameters of proton dissociation in these compounds have been determined, showing endothermic and entropically unfavorable processes (Mahmudov et al., 2011).
Applications in Selective Electrodes
This compound has been explored as an effective ionophore for copper-selective poly(vinyl) chloride membrane electrodes. Its use enhances the detection limit for Cu(II) ions, with a response time of 10 seconds and a linear response over a specific concentration range. This research demonstrates its potential in developing selective sensors for metal ions (Kopylovich et al., 2011).
Antimicrobial Studies
Derivatives of 1-(2-Bromophenyl)butane-1,3-dione have been synthesized and tested for antimicrobial properties. These studies show moderate to excellent antimicrobial activity against tested bacteria and fungi, highlighting the potential of these compounds in the development of new antimicrobial agents (Sampal et al., 2018).
Structural and Thermal Properties
The structural and thermal properties of various azoderivatives of β-diketones, including compounds related to 1-(2-Bromophenyl)butane-1,3-dione, have been studied. These studies provide insights into the thermal stability and phase transition temperatures of these compounds, which are critical for their potential applications in various fields (Mahmudov et al., 2011).
properties
IUPAC Name |
1-(2-bromophenyl)butane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-7(12)6-10(13)8-4-2-3-5-9(8)11/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVHUCUHNBSRJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60481614 | |
Record name | 1-(2-Bromophenyl)butane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60481614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
57279-20-6 | |
Record name | 1-(2-Bromophenyl)butane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60481614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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